

A Technical Guide to TAMRA-PEG3-Alkyne: Suppliers, Pricing, and Application in Bioconjugation

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Compound of Interest					
Compound Name:	TAMRA-PEG3-Alkyne				
Cat. No.:	B12366866	Get Quote			

For researchers, scientists, and professionals in drug development, the fluorescent labeling of biomolecules is a cornerstone of modern biological inquiry. Among the diverse palette of available fluorophores, TAMRA (tetramethylrhodamine) derivatives are prized for their brightness and photostability. This guide provides a technical overview of **TAMRA-PEG3-Alkyne**, a versatile tool for bioconjugation, detailing its suppliers, pricing, and a comprehensive experimental protocol for its application in protein labeling via copper-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry."

TAMRA-PEG3-Alkyne: Structure and Properties

TAMRA-PEG3-Alkyne is a fluorescent probe featuring the TAMRA fluorophore linked to a terminal alkyne group through a three-unit polyethylene glycol (PEG) spacer. The TAMRA moiety provides a strong fluorescent signal with excitation and emission maxima around 547 nm and 579 nm, respectively, making it compatible with common fluorescence microscopy and flow cytometry setups.[1] The PEG spacer enhances water solubility and minimizes steric hindrance between the dye and the target biomolecule, thereby preserving the latter's biological activity. The terminal alkyne group is the reactive handle for "click chemistry," enabling the covalent attachment of the dye to molecules bearing an azide group with high specificity and efficiency.

Suppliers and Pricing



The availability and cost of **TAMRA-PEG3-Alkyne** are critical considerations for research planning and budgeting. The following table summarizes information from various suppliers. Please note that pricing and availability are subject to change and it is recommended to inquire directly with the suppliers for the most current information.

Supplier	Catalog Number	Quantity	Purity	Price (USD)
Tenova Pharma	-	5 mg	>95%	\$159.00
Nebula Biotechnology	NBS-230913	5 mg, 25 mg	>95%	Inquire
TargetMol	T208519	10 mg, 50 mg	>95%	Inquire
Changzhou Hopschain Chemical Co.,Ltd.	-	-	-	Inquire

Experimental Protocol: Labeling of Azide-Modified Proteins with TAMRA-PEG3-Alkyne via Click Chemistry

This protocol outlines a general procedure for the covalent labeling of a protein containing an azide group with **TAMRA-PEG3-Alkyne**. The azide functionality can be introduced into the protein through various methods, such as metabolic labeling with an azide-bearing amino acid analog or chemical modification of specific amino acid side chains.

Materials and Reagents

- Azide-modified protein of interest in an amine-free buffer (e.g., PBS)
- TAMRA-PEG3-Alkyne
- Anhydrous Dimethylsulfoxide (DMSO)
- Copper(II) sulfate (CuSO₄)



- Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) as a copper ligand
- Sodium ascorbate
- Reaction Buffer: 0.1 M Phosphate Buffer, pH 7.4
- Quenching/Purification Buffer: PBS, pH 7.4
- Gel filtration column (e.g., Sephadex G-25) or dialysis cassette for purification

Experimental Procedure

- Preparation of Stock Solutions:
 - TAMRA-PEG3-Alkyne: Prepare a 10 mM stock solution in anhydrous DMSO.
 - Copper(II) sulfate (CuSO₄): Prepare a 50 mM stock solution in deionized water.
 - THPTA/TBTA: Prepare a 50 mM stock solution in DMSO.
 - Sodium Ascorbate: Prepare a 100 mM stock solution in deionized water. This solution should be made fresh immediately before use.
- Click Reaction:
 - In a microcentrifuge tube, combine the azide-modified protein (typically at a concentration
 of 1-10 mg/mL in Reaction Buffer) and the desired molar excess of TAMRA-PEG3-Alkyne
 from the stock solution. A 10-20 fold molar excess of the dye over the protein is a common
 starting point.
 - Prepare the copper catalyst premix by combining the CuSO₄ and THPTA/TBTA stock solutions in a 1:1 molar ratio.
 - Add the copper catalyst premix to the protein-dye mixture to a final copper concentration of 1-2 mM.

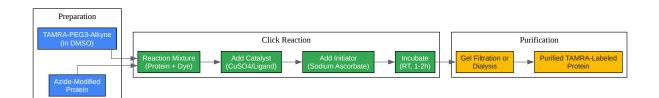


- Initiate the click reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5-10 mM.
- Gently mix the reaction components and incubate at room temperature for 1-2 hours, protected from light. For sensitive proteins, the reaction can be performed at 4°C for a longer duration (e.g., overnight).
- Purification of the Labeled Protein:
 - Following the incubation, it is crucial to remove the unreacted dye and reaction components. This is typically achieved by gel filtration chromatography or dialysis.
 - Gel Filtration: Equilibrate a gel filtration column (e.g., Sephadex G-25) with Quenching/Purification Buffer. Apply the reaction mixture to the column and elute with the same buffer. The larger, labeled protein will elute first, while the smaller, unreacted dye molecules will be retained.
 - Dialysis: Transfer the reaction mixture to a dialysis cassette with an appropriate molecular weight cutoff (MWCO) and dialyze against the Quenching/Purification Buffer. Perform several buffer changes over 24-48 hours to ensure complete removal of small molecule contaminants.
- Characterization of the Labeled Protein:
 - The degree of labeling (DOL), which is the average number of dye molecules per protein, can be determined spectrophotometrically by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and ~547 nm (for TAMRA).

Experimental Workflow Diagram

The following diagram illustrates the key steps in the labeling of an azide-modified protein with **TAMRA-PEG3-Alkyne** using click chemistry.





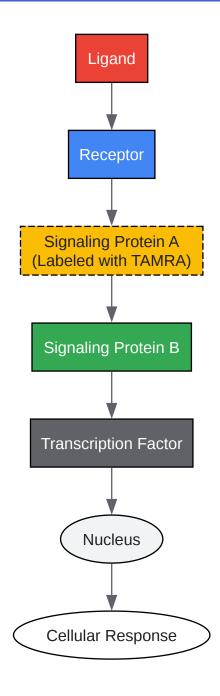
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Caption: Workflow for labeling azide-modified proteins with TAMRA-PEG3-Alkyne.

Signaling Pathway Visualization

While **TAMRA-PEG3-Alkyne** is a tool for labeling and detection rather than a direct participant in signaling pathways, it can be used to visualize proteins involved in such pathways. For instance, if a kinase of interest is metabolically labeled with an azide-containing amino acid, **TAMRA-PEG3-Alkyne** can be used to attach a fluorescent tag to it. The following is a generic representation of a signaling cascade where a labeled protein could be visualized.





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Caption: A generic signaling pathway illustrating a potential labeled protein.

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References

- 1. tenovapharma.com [tenovapharma.com]
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